tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate
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Overview
Description
Tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate: is a chemical compound with the molecular formula C14H25N3O3 and an average mass of 283.367 Da . This compound belongs to the class of spiro compounds, which are characterized by a unique ring system that includes a spiro atom connecting two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-oxo-1,8,11-triazaspiro[5. Common synthetic routes may include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the spirocyclic structure.
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted side reactions, followed by deprotection to reveal the final product.
Purification Techniques: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution Reactions: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Spiro[4.5]decane derivatives
Triazaspiro[5.5]undecane derivatives
Oxazaspiro[5.5]undecane derivatives
Uniqueness: Tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate stands out due to its unique spirocyclic structure and the presence of the tert-butyl carboxylate group. These features contribute to its distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-8-7-15-9-14(10-17)6-4-5-11(18)16-14/h15H,4-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWODYUNASUSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC2(C1)CCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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